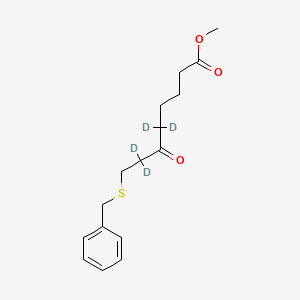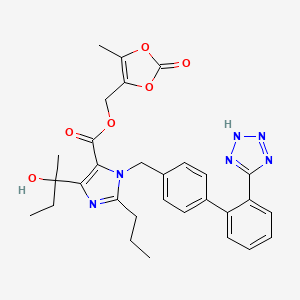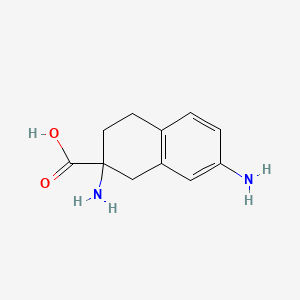
8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4, otherwise known as BOMe-d4, is an important synthetic compound used in many scientific research applications. BOMe-d4 is a derivative of 8-(benzylthio)-6-oxo-octanoic acid, which is a component of the fatty acid biosynthesis pathway. BOMe-d4 is a stable compound and is used as an internal standard in many analytical techniques. It is used to monitor the formation of fatty acids, and it is also used to measure the amount of fatty acid oxidation. BOMe-d4 has many advantages for laboratory experiments, such as its ability to be used in a variety of analytical techniques, its stability, and its low cost.
Scientific Research Applications
BOMe-d4 is used in many scientific research applications. It is used as an internal standard in analytical techniques such as gas chromatography, liquid chromatography, and mass spectrometry. BOMe-d4 is also used to monitor the formation of fatty acids and to measure the amount of fatty acid oxidation. It is also used to study the metabolism of fatty acids and to investigate the effects of dietary fatty acids on metabolism.
Mechanism of Action
BOMe-d4 is a stable compound that is used as an internal standard in analytical techniques. It is used to monitor the formation of fatty acids and to measure the amount of fatty acid oxidation. BOMe-d4 is also used to study the metabolism of fatty acids and to investigate the effects of dietary fatty acids on metabolism.
Biochemical and Physiological Effects
BOMe-d4 has been studied for its biochemical and physiological effects. Studies have shown that BOMe-d4 is able to inhibit the enzyme acyl-CoA synthetase, which is involved in the synthesis of fatty acids. BOMe-d4 has also been found to reduce the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. In addition, BOMe-d4 has been found to reduce the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids.
Advantages and Limitations for Lab Experiments
BOMe-d4 has several advantages for laboratory experiments. It is a stable compound and can be used in a variety of analytical techniques. It is also relatively inexpensive and can be used in a wide range of applications. Additionally, BOMe-d4 can be used to monitor the formation of fatty acids and to measure the amount of fatty acid oxidation.
The main limitation of BOMe-d4 is that it is not always possible to obtain a precise measurement of the amount of fatty acid oxidation due to the presence of other compounds in the sample. Additionally, BOMe-d4 is not always able to detect the presence of certain fatty acids, such as linoleic acid.
Future Directions
There are several potential future directions for research involving BOMe-d4. One potential direction is to develop new analytical techniques that are able to more accurately measure the amount of fatty acid oxidation. Additionally, further research could be conducted to investigate the effects of dietary fatty acids on metabolism. Another potential direction is to develop new methods for synthesizing BOMe-d4. Finally, further research could be conducted to investigate the effects of BOMe-d4 on other metabolic pathways.
Synthesis Methods
BOMe-d4 is synthesized using a two-step process. In the first step, 8-(benzylthio)-6-oxo-octanoic acid is reacted with methanol in the presence of a base, such as sodium hydroxide, to produce 8-(benzylthio)-6-oxo-octanoic acid methyl ester. In the second step, the ester is reacted with deuterium oxide (D2O) to produce 8-(benzylthio)-6-oxo-octanoic acid methyl ester-d4. The reaction is carried out at room temperature and is typically complete within a few hours.
properties
IUPAC Name |
methyl 8-benzylsulfanyl-5,5,7,7-tetradeuterio-6-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3S/c1-19-16(18)10-6-5-9-15(17)11-12-20-13-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3/i9D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLVFBKTXMJGNI-ZXVMGSATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)CCSCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)OC)C(=O)C([2H])([2H])CSCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B584697.png)



![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)




![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)
